molecular formula C26H32N4O3 B2809039 Ethyl 4-(4-ethylphenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1260630-15-6

Ethyl 4-(4-ethylphenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2809039
CAS No.: 1260630-15-6
M. Wt: 448.567
InChI Key: HXTNCYZIXPHJSK-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethylphenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a tetrahydropyrimidine core, which is a versatile scaffold in drug design due to its ability to interact with multiple biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-ethylphenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Tetrahydropyrimidine Core: This step often involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea or thiourea are condensed under acidic conditions to form the tetrahydropyrimidine ring.

    Substitution Reactions:

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, Ethyl 4-(4-ethylphenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate may exhibit various pharmacological activities. It can be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets involved in diseases such as cancer, inflammation, or neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-ethylphenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The tetrahydropyrimidine core can mimic natural substrates or ligands, allowing it to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-methylphenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 4-(4-chlorophenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 4-(4-fluorophenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 4-(4-ethylphenyl)-2-oxo-6-((4-phenylpiperazin-1-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the specific substitution pattern on the tetrahydropyrimidine ring and the presence of both ethylphenyl and phenylpiperazinyl groups. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

ethyl 4-(4-ethylphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3/c1-3-19-10-12-20(13-11-19)24-23(25(31)33-4-2)22(27-26(32)28-24)18-29-14-16-30(17-15-29)21-8-6-5-7-9-21/h5-13,24H,3-4,14-18H2,1-2H3,(H2,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTNCYZIXPHJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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